Mersalyl acid

描述

属性

IUPAC Name |

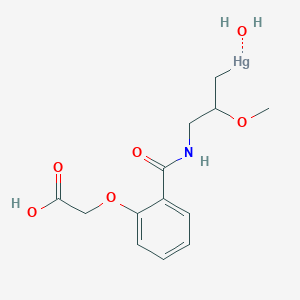

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOGPZRDRUOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18HgNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334269 | |

| Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Mersalyl acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

partially miscible in water | |

| Record name | Mersalyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

486-67-9, 879642-25-8, 492-18-2 | |

| Record name | Mersalyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mersalyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mersalyl acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Mersalyl Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mersalyl (B1676301) acid, an organomercurial compound, was once a prominent diuretic used in the management of edema.[1][2] Although its clinical use has been discontinued (B1498344) due to the availability of safer and more effective alternatives, the study of its mechanism of action provides valuable insights into renal physiology and the principles of diuretic drug design.[1][3] This technical guide delineates the core mechanism of action of mersalyl acid, focusing on its molecular interactions, physiological effects, and the experimental methodologies used to elucidate its function. The primary mechanism of this compound is the high-affinity binding of its divalent mercuric ion to the sulfhydryl (thiol) groups of various proteins, leading to their functional inhibition.[4][5] This action predominantly occurs in the renal tubules, particularly the thick ascending limb of the loop of Henle, where it impairs the reabsorption of sodium and chloride, resulting in diuresis.[6][7]

Introduction

Historically, mercurial compounds have been recognized for their diuretic properties since the 16th century.[3][6] The organic mercurial, mersalyl, was developed in 1924 and became a widely used treatment for edema associated with conditions like congestive heart failure.[2] However, concerns over mercury toxicity led to its replacement by newer classes of diuretics, such as thiazides and loop diuretics.[3][6] Despite its obsolescence, the unique mechanism of this compound continues to be of interest for understanding the role of sulfhydryl-containing proteins in renal transport processes.

Core Mechanism of Action: Sulfhydryl Group Inhibition

The central mechanism of action of this compound is its interaction with sulfhydryl (-SH) groups present in cysteine residues of proteins.[4][5] The mercury atom in mersalyl has a high affinity for these groups, forming a reversible mercaptide bond.[4] This binding alters the conformation and function of the target proteins.

This interaction is not entirely specific to diuretic targets and can affect various proteins throughout the body, which contributes to the toxicity profile of mercurial compounds.[5] In the context of its diuretic effect, the key targets are proteins involved in ion and water transport within the renal tubules.[6][7]

Primary Site of Action and Physiological Effects

The principal site of action for this compound's diuretic effect is the thick ascending limb of the loop of Henle .[6][7] In this segment of the nephron, mersalyl inhibits the active reabsorption of chloride ions.[7] This, in turn, reduces the passive reabsorption of sodium ions, leading to an increased luminal concentration of sodium chloride. The retained solutes osmotically hold water in the tubules, resulting in increased urine output (diuresis).[6]

Beyond its primary action on the loop of Henle, mercury compounds are also known to inhibit aquaporins , the water channels present in cell membranes, which can further contribute to the diuretic effect by reducing water reabsorption.[5]

Mersalyl also exhibits effects that are independent of its diuretic action. For instance, it can stimulate renin secretion by binding to sulfhydryl groups on the plasma membrane of juxtaglomerular cells.[4] This effect is not dependent on changes in ion concentrations and is not blocked by inhibitors of the Na+/K+/2Cl- cotransporter.[4]

Molecular Targets

While the precise protein targets for mersalyl's diuretic action have not been as definitively characterized as those for modern diuretics, the available evidence points to the inhibition of several key players in renal function:

-

Ion Transporters and Channels: By binding to sulfhydryl groups on transporters and channels in the thick ascending limb, mersalyl disrupts the normal process of ion reabsorption. While it is often grouped with loop diuretics, its mechanism differs from drugs like furosemide, which directly inhibit the Na-K-2Cl cotransporter (NKCC2).[4][8] Mersalyl's effect is likely a more general disruption of sulfhydryl-dependent transport proteins in this region.

-

Aquaporins: As mentioned, mercury compounds are known inhibitors of aquaporins, which would reduce the permeability of the collecting ducts to water.[5]

-

(Na+-K+) activated ATPase: Mersalyl has been shown to inhibit this critical enzyme, which is responsible for maintaining the sodium gradient that drives many transport processes in the kidney.[9]

-

Adenylate Cyclase: This enzyme is also inhibited by mersalyl, which could have broader effects on cellular signaling within the kidney.[9]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

| Parameter Measured | Experimental System | Mersalyl Concentration | Observed Effect | Reference |

| Transepithelial Potential Difference (PD) | Isolated Perfused Rabbit Thick Ascending Limb | ≥ 10⁻⁵ M | Approximately 50% decrease in PD | [7] |

| Net Chloride Flux | Isolated Perfused Rabbit Thick Ascending Limb | 3 x 10⁻⁵ M | Inhibition of active Cl⁻ transport | [7] |

| Adenylate Cyclase Activity | Rat Liver Plasma Membrane | 1-10 µM | Inhibition of activity | [9] |

| Adenylate Cyclase Activity | Rat Liver Plasma Membrane | 0.1 mM | Complete inhibition | [9] |

| Renin Secretion | Rabbit Renal Cortical Slices in vitro | Concentration-dependent | Stimulation of renin secretion | [4] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Isolated Perfused Kidney Preparation

This ex vivo technique allows for the study of renal function in the absence of systemic influences.

Objective: To assess the direct effect of this compound on renal hemodynamics and excretory function.

Methodology:

-

Animal Preparation: Anesthetize a suitable laboratory animal (e.g., rat or mouse).

-

Surgical Procedure:

-

Perform a midline abdominal incision to expose the abdominal aorta and the renal artery and vein.

-

Carefully dissect the renal artery and place a cannula into it.

-

Ligate the aorta and other associated vessels to isolate the kidney's circulation.

-

Transfer the cannulated kidney to a temperature-controlled perfusion chamber.

-

-

Perfusion:

-

Perfuse the kidney with a warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) physiological salt solution (e.g., Krebs-Henseleit buffer) containing albumin.

-

Maintain a constant perfusion pressure or flow rate.

-

-

Experimental Intervention:

-

After a stabilization period, introduce this compound into the perfusate at various concentrations.

-

-

Data Collection:

-

Continuously monitor perfusion pressure and flow rate.

-

Collect urine samples at timed intervals.

-

Analyze urine and perfusate samples for sodium, chloride, potassium, and other relevant solutes.

-

Measure urine flow rate.

-

In Vitro Perfusion of Isolated Renal Tubules

This technique allows for the direct study of transport processes in specific segments of the nephron.

Objective: To determine the effect of this compound on ion transport in the thick ascending limb of the loop of Henle.

Methodology:

-

Tissue Preparation:

-

Harvest kidneys from a freshly sacrificed animal (e.g., rabbit).

-

Dissect individual thick ascending limb tubules under a stereomicroscope.

-

-

Perfusion Setup:

-

Transfer the isolated tubule to a perfusion chamber.

-

Mount the tubule between two concentric glass pipettes.

-

Perfuse the lumen of the tubule with a physiological solution.

-

Bathe the outside of the tubule in a separate physiological solution.

-

-

Experimental Intervention:

-

Add this compound to the luminal perfusate or the bathing solution at desired concentrations.

-

-

Data Collection:

-

Measure the transepithelial potential difference (PD) using microelectrodes.

-

Collect the perfusate after it has passed through the tubule.

-

Analyze the collected fluid and the initial perfusate for ion concentrations (e.g., Cl⁻) to determine net ion flux.

-

Sulfhydryl Group Binding Assay (Ellman's Assay)

This biochemical assay quantifies the interaction of mersalyl with free sulfhydryl groups.

Objective: To measure the binding of this compound to sulfhydryl groups in renal tissue preparations.

Methodology:

-

Sample Preparation:

-

Prepare a homogenate of renal tissue (e.g., renal cortex or medulla).

-

Isolate a protein fraction from the homogenate.

-

-

Reaction:

-

Incubate the protein sample with varying concentrations of this compound.

-

Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to the samples. DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

-

-

Quantification:

-

Measure the absorbance of the samples at 412 nm using a spectrophotometer.

-

A decrease in absorbance in the presence of mersalyl indicates that the sulfhydryl groups have been blocked by the mercurial and are unavailable to react with DTNB.

-

Use a standard curve with a known sulfhydryl-containing compound (e.g., cysteine) to quantify the number of blocked sulfhydryl groups.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed mechanism of this compound's diuretic action.

Experimental Workflows

Caption: Workflow for the isolated perfused kidney experiment.

Caption: Workflow for in vitro perfusion of isolated renal tubules.

Conclusion

This compound represents a class of diuretics with a distinct mechanism of action centered on the inhibition of sulfhydryl-containing proteins. Its primary effect in the thick ascending limb of the loop of Henle, leading to reduced NaCl reabsorption, underscores the critical role of these proteins in renal ion transport. While no longer in clinical use due to its toxicity, the study of mersalyl provides a valuable historical and scientific perspective on diuretic development and renal physiology. The experimental models used to characterize its action, such as the isolated perfused kidney and in vitro tubule perfusion, remain fundamental tools in nephrology and pharmacology research. A thorough understanding of mersalyl's mechanism continues to inform the search for novel therapeutic targets within the kidney.

References

- 1. ijpp.com [ijpp.com]

- 2. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 3. Loop Diuretics: An Overview of Its History and Evolution [japi.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for study of the effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of NaCl transport in the thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary flow rate recording: the impact of a single dose of a diuretic on clinic logistics and flow rate parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Mersalyl Acid: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mersalyl acid is an organomercuric compound that was historically used as a mercurial diuretic.[1] Although largely replaced in clinical practice by newer, less toxic diuretics, its unique properties as a potent inhibitor of sulfhydryl-containing proteins continue to make it a valuable tool in biomedical research.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These data have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury(1+) hydroxide (B78521) | [1] |

| Synonyms | Salyrganic acid, Mersalyl | [1][3] |

| CAS Number | 486-67-9 | [1] |

| Chemical Formula | C₁₃H₁₇HgNO₆ | [1] |

| Molecular Weight | 483.87 g/mol | [1] |

| Melting Point | 192-193 °C (decomposes) | [4] |

| Solubility | Soluble in ammonium (B1175870) hydroxide (clear to hazy) | [4] |

Table 2: Structural and Molecular Identifiers of this compound

| Identifier | Value | Source(s) |

| SMILES String | COC(CNC(=O)c1ccccc1OCC(O)=O)C[Hg]O | [4] |

| InChI | 1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2/q;+1;/p-1 | [4] |

| InChI Key | HQRSUIDICNOLPX-UHFFFAOYSA-M | [4] |

Chemical Structure

This compound is an organomercuric compound characterized by a mercury atom covalently bonded to a propyl chain, which is part of a larger organic scaffold. The molecule also contains a carboxymethoxybenzoyl amide moiety.

Figure 1: 2D Chemical Structure of this compound

Source: PubChem CID 12358988[5]

Experimental Protocols

Synthesis

A specific, detailed synthesis protocol for this compound is not described in the available literature. The synthesis of organomercuric compounds often involves the reaction of a suitable organic precursor with a mercury(II) salt. For this compound, this would likely involve the reaction of a derivative of salicylamide (B354443) with a mercury-containing reagent.

Analytical Methodologies

Thin-Layer Chromatography (TLC)

TLC can be employed for the qualitative analysis and purity assessment of this compound.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A non-polar/polar solvent mixture. For organomercurials, systems like cyclohexane-acetone have been used.[6] The optimal solvent system for this compound would need to be determined empirically.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Spotting: Apply a small spot of the sample solution to the TLC plate baseline.

-

Development: Place the plate in a developing chamber saturated with the mobile phase.

-

Visualization: After development, the plate can be visualized under UV light (254 nm) if the compound is UV-active. Staining with a reagent that reacts with mercury, such as dithizone, can also be used for detection.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative approach for the analysis of this compound.

-

Column: A reverse-phase C18 column is a common starting point for the separation of organic molecules.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used. The specific gradient profile would require optimization.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of organomercurials like this compound can be challenging due to their low volatility and thermal lability. Derivatization is often required to increase volatility.

-

Derivatization: A common method for organomercurials is derivatization with a reagent like sodium tetraethylborate to form more volatile ethylated derivatives.[8]

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection: Splitless injection is often preferred for trace analysis.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is used to separate the analytes.

-

Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer would be operated in full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

-

Sample Preparation: The sample would need to be extracted into an organic solvent and then derivatized before injection.[9][10]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the high-affinity binding of its mercury atom to the sulfhydryl (thiol) groups of cysteine residues in proteins.[2] This interaction can lead to the inhibition of various enzymes and transport proteins.

Inhibition of Aquaporins

Aquaporins (AQPs) are water channel proteins that facilitate the movement of water across cell membranes. Some aquaporins, like AQP1, are known to be inhibited by mercurial compounds. The inhibition is thought to occur via the binding of mercury to a cysteine residue located near the pore of the channel, leading to a conformational change that blocks water passage.[11][12]

Caption: this compound sterically blocks the aquaporin water channel.

Inhibition of Lck Signaling in T-Cells

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, essential for T-cell activation. Inorganic mercury has been shown to inhibit Lck activity, thereby attenuating TCR signaling.[11][12] This inhibition is believed to occur through the covalent modification of cysteine residues within the Lck protein, which disrupts its kinase activity.

Caption: this compound disrupts T-cell activation by inhibiting Lck.

References

- 1. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mersalyl - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound analyticalstandard 486-67-9 [sigmaaldrich.com]

- 6. The examination of organomercury compounds and their formulations by thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 11. Structural basis of aquaporin inhibition by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of how mercury inhibits water permeation through aquaporin-1: understanding by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Swift Rise and Precipitous Fall of a Mercurial Diuretic: A Technical History of Mersalyl Acid

For Researchers, Scientists, and Drug Development Professionals

Once a cornerstone in the management of edema and congestive heart failure, the organomercurial diuretic Mersalyl acid now serves as a historical case study in the evolution of diuretic therapy. Its potent effects on urine and electrolyte excretion were unparalleled in the early 20th century, but its inherent toxicity ultimately led to its replacement by safer and more targeted agents. This technical guide provides an in-depth exploration of the history of this compound, from its discovery and mechanism of action to its clinical application and eventual decline, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and the scientific workflows used to characterize it.

From Syphilis Treatment to a Potent Diuretic: The Discovery of Mersalyl

The diuretic properties of mercury compounds were first observed serendipitously in the treatment of syphilis.[1] Inorganic mercury compounds, used for their antimicrobial effects, were noted to increase urine output in patients. This observation paved the way for the development of organic mercurials, which were synthesized to reduce the toxicity of inorganic mercury while retaining its therapeutic effects. Mersalyl, also known as Salyrgan, emerged from this line of research and was introduced into clinical practice in the 1920s. It quickly became a widely used and powerful tool for physicians treating conditions characterized by fluid retention.

Data Presentation: The Diuretic Efficacy of Mersalyl

The diuretic potency of this compound was demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from historical studies, providing a comparative perspective on its effects on urine volume and electrolyte excretion.

| Diuretic Agent | Dose (mg/kg) | Mean Urine Volume Increase over Control (%) | Animal Model | Reference |

| Mersalyl | 15 | 256.0 ± 20.4 | Rat | [2] |

| Acetazolamide | - | 119.4 ± 24.5 | Rat | [2] |

| Theophylline | - | 26.4 ± 7.8 | Rat | [2] |

| Urea (B33335) (Control) | - | - | Rat | [2] |

| Table 1: Comparative Diuretic Activity of Mersalyl in Rats (Lipschitz Test).[2] |

| Parameter | Control (Pre-Mersalyl) | Peak Effect (Post-Mersalyl) | Subject | Reference |

| Max. Urine Flow (ml/min) | 18.3 | 18.5 | Human | [3] |

| Urinary Na+ (mEq/L) | ~10 | ~150 | Human | [3] |

| Urinary Cl- (mEq/L) | ~15 | ~160 | Human | [3] |

| Table 2: Effect of Mersalyl on Urine Flow and Electrolyte Concentration in a Human Subject.[3] |

Experimental Protocols: Unraveling the Action of a Mercurial

The characterization of this compound's diuretic properties relied on pioneering experimental methodologies of the time. The following protocols provide a detailed look into how these foundational studies were conducted.

Protocol 1: The Lipschitz Test for Diuretic Activity in Rats

This standardized method was crucial for the preclinical screening of diuretic agents in the mid-20th century.

Objective: To quantify the diuretic, saluretic (salt excretion), and natriuretic (sodium excretion) effects of a test compound in comparison to a control and a standard diuretic.

Methodology:

-

Animal Preparation: Male Wistar rats (150-200g) were fasted overnight with free access to water.

-

Hydration: Animals were orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure a state of hydration and promote a baseline urine flow.

-

Grouping and Administration:

-

Control Group: Received the vehicle (e.g., saline) only.

-

Standard Group: Received a known diuretic, such as urea or a later standard like furosemide, for comparison.

-

Test Group(s): Received varying doses of this compound.

-

-

Urine Collection: Rats were placed in metabolic cages that allowed for the separate collection of urine and feces. Urine was collected over a 24-hour period, as the peak diuretic effect of mercurials was known to be delayed.[2]

-

Analysis:

-

Urine Volume: The total volume of urine was measured for each group. The diuretic action was calculated as the ratio of the mean urine volume of the test group to that of the control group. A value greater than 1.0 indicated a diuretic effect.

-

Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine were determined using flame photometry for Na+ and K+, and titration methods for Cl-.

-

Indices of Activity:

-

Diuretic Index: Ratio of urine volume of the test group to the standard group.

-

Saluretic Index: Sum of Na+ and Cl- excretion in the test group compared to the control.

-

Natriuretic Index: Ratio of Na+ to K+ excretion (Na+/K+). A higher ratio was considered favorable, indicating a greater excretion of sodium relative to potassium.

-

-

Protocol 2: Human Studies on Mersalyl's Effect on Renal Function

Clinical investigations in human subjects were essential to confirm the preclinical findings and understand the therapeutic utility and limitations of Mersalyl.

Objective: To determine the effect of Mersalyl on urine flow and the urinary excretion of electrolytes in human subjects.

Methodology:

-

Subject Selection: Healthy volunteers or patients with conditions such as congestive heart failure were recruited. Baseline measurements of renal function and electrolyte levels were established.

-

Hydration Protocol: To induce a steady state of water diuresis, subjects were instructed to drink a large volume of water (e.g., 1 liter) over a short period, followed by smaller, regular intakes to maintain hydration.

-

Mersalyl Administration: A single intramuscular injection of Mersalyl was administered. The dosage was carefully controlled, often in the range of 1-2 mL of a 10% solution.

-

Urine Collection: Urine samples were collected at regular intervals (e.g., every 15-30 minutes) via voluntary voiding or catheterization. The volume of each sample was recorded.

-

Blood Sampling: Blood samples were drawn periodically to measure plasma electrolyte concentrations and renal clearance markers (e.g., inulin (B196767), creatinine).

-

Analysis:

-

Urine Flow Rate: Calculated from the volume of urine collected over a specific time interval.

-

Urinary Electrolyte Concentration: Sodium, potassium, and chloride concentrations were measured in each urine sample.

-

Renal Clearance: Glomerular filtration rate (GFR) was estimated using inulin or creatinine (B1669602) clearance to assess the impact of the diuretic on kidney function.

-

Electrolyte Excretion Rate: Calculated by multiplying the urine flow rate by the urinary electrolyte concentration.

-

Mandatory Visualizations: Mapping the Action and Investigation of this compound

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

Mersalyl Acid's Reactivity with Sulfhydryl Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mersalyl (B1676301) acid, an organomercury compound, was historically utilized as a potent diuretic. Although largely replaced in clinical practice by safer alternatives, its biochemical properties, particularly its high reactivity with sulfhydryl (thiol) groups, continue to make it a valuable tool in scientific research. This technical guide provides an in-depth exploration of the core chemical interactions and biological consequences of mersalyl acid's reactivity with sulfhydryl groups. High-affinity binding of the divalent mercuric ion in mersalyl to the thiol groups of proteins is the primary mechanism behind its biological activity. This interaction can lead to significant alterations in protein function, impacting various cellular processes, including ion transport and mitochondrial function.

Chemical Properties of this compound

This compound's structure, featuring a mercury atom, is central to its reactivity. The mercury atom readily forms a covalent bond with the sulfur atom of a sulfhydryl group, found in the amino acid cysteine within protein structures. This interaction is characterized by its high affinity and, in many cases, its reversibility with the addition of other thiol-containing compounds like L-cysteine or dithiothreitol.

Quantitative Data on this compound's Interaction with Sulfhydryl-Containing Proteins

The interaction of this compound with sulfhydryl groups on various proteins leads to their inhibition. The following table summarizes available quantitative data on the inhibitory effects of this compound.

| Target Protein | Organism/Tissue | Inhibition Metric | Value | Reference(s) |

| Na+/K+-ATPase | Not specified | IC50 | 4 µM | |

| Mitochondrial Phosphate (B84403) Carrier | Rat Liver | Inhibition | Sigmoidal curve | |

| Hepatobiliary Mersalyl Uptake Carrier | Rat Liver | S0.5 | 20 µM | |

| Hepatobiliary Mersalyl Uptake Carrier (Basolateral Vesicles) | Rat Liver | S0.5 | 28 µM |

Experimental Protocols

Quantification of Protein Sulfhydryl Groups using Ellman's Reagent

This protocol is a standard method to determine the concentration of free sulfhydryl groups in a protein sample, which is essential for understanding the potential targets of this compound.

Materials:

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

-

Cysteine hydrochloride monohydrate (for standard curve)

-

Protein sample of interest

-

Spectrophotometer

Procedure:

-

Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Preparation of Cysteine Standards:

-

Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in Reaction Buffer.

-

Perform serial dilutions to create a standard curve with concentrations ranging from 0 to 1.5 mM.

-

-

Reaction:

-

In separate tubes, mix 50 µL of each standard or the protein sample with 2.5 mL of Reaction Buffer.

-

Add 100 µL of the Ellman's Reagent Solution to each tube.

-

Incubate at room temperature for 15 minutes.

-

-

Measurement:

-

Measure the absorbance of each sample at 412 nm using a spectrophotometer.

-

-

Calculation:

-

Create a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.

-

Determine the concentration of sulfhydryl groups in the protein sample by interpolating its absorbance value on the standard curve.

-

Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

-

Assay for Mersalyl Inhibition of Na+/K+-ATPase Activity

This protocol measures the activity of Na+/K+-ATPase and can be adapted to determine the inhibitory effect of this compound. The assay is based on measuring the inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Cellular homogenate containing Na+/K+-ATPase

-

Reaction Buffer: 50 mM Tris·HCl (pH 7.2), 5 mM MgCl₂, 20 mM KCl, 100 mM NaCl

-

ATP-Tris solution (20 mM)

-

This compound solution (at various concentrations)

-

Stop Solution: 2.8% ascorbic acid, 0.48% ammonium (B1175870) molybdate, and 2.8% sodium dodecyl sulfate (B86663) in 0.48 M HCl

-

Color Development Solution: 2% sodium citrate, 2% sodium arsenate, and 2% acetic acid

-

Phosphate standard solution (e.g., K₂HPO₄)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

Pre-incubate 20 µg of cellular homogenate with various concentrations of this compound in the Reaction Buffer for a defined period (e.g., 10-30 minutes) at 37°C.

-

Prepare a control sample without this compound.

-

-

Initiation of Reaction:

-

Start the reaction by adding the ATP-Tris solution to the pre-incubated samples.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding 1 mL of ice-cold Stop Solution.

-

Place the samples on ice for 10 minutes.

-

-

Color Development:

-

Add 1.5 mL of the Color Development Solution and incubate at 37°C for 10 minutes.

-

-

Measurement:

-

Measure the absorbance of the samples at 705 nm.

-

-

Calculation:

-

Create a standard curve using the phosphate standard solution.

-

Determine the amount of Pi released in each sample from the standard curve.

-

Calculate the specific activity of Na+/K+-ATPase (nmol Pi/mg protein/min).

-

Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

-

Mitochondrial Swelling Assay

This protocol assesses the effect of this compound on the mitochondrial permeability transition pore (mPTP) by measuring changes in mitochondrial volume.

Materials:

-

Isolated mitochondria

-

Swelling Buffer: 125 mM KCl, 20 mM Tris base (pH 7.4), 1 mM MgCl₂, 2 mM KH₂PO₄, 5 mM malate, 5 mM glutamate, 1 µM EGTA

-

This compound solution

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Preparation:

-

Resuspend the isolated mitochondria in the Swelling Buffer.

-

Equilibrate the spectrophotometer to 37°C.

-

-

Measurement:

-

Add a small volume of the mitochondrial suspension (e.g., 50 µg of mitochondrial protein) to a cuvette containing the Swelling Buffer.

-

Monitor the baseline absorbance at 525 nm. A decrease in absorbance indicates mitochondrial swelling.

-

-

Induction of Swelling:

-

Add a specific concentration of this compound to the cuvette to induce mPTP opening and subsequent swelling.

-

Continuously monitor the change in absorbance over time.

-

-

Data Analysis:

-

Plot the absorbance at 525 nm against time to visualize the rate and extent of mitochondrial swelling induced by this compound.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mersalyl-Induced Mitochondrial Dysfunction

This compound's interaction with sulfhydryl groups on mitochondrial proteins, such as the phosphate carrier, can trigger a cascade of events leading to mitochondrial dysfunction and potentially cell death.

Experimental Workflow for Assessing Mersalyl's Sulfhydryl Reactivity

A systematic workflow is crucial for characterizing the interaction of this compound with sulfhydryl-containing proteins.

Conclusion

This compound's potent and specific reactivity with sulfhydryl groups makes it a valuable tool for probing the structure and function of a wide range of proteins. Its effects on ion transporters and mitochondrial function have been instrumental in elucidating fundamental cellular processes. While its clinical use has ceased due to toxicity concerns, its application in a research context continues to provide valuable insights into the critical role of sulfhydryl groups in biological systems. This guide provides a foundational understanding and practical protocols for researchers and scientists interested in utilizing this compound as a biochemical probe.

Mersalyl Acid and the Inhibition of Aquaporins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mersalyl (B1676301) acid, an organomercury compound, has historically been utilized as a diuretic. Its mechanism of action is intrinsically linked to its ability to inhibit aquaporins (AQPs), a family of transmembrane water channels crucial for fluid homeostasis in various tissues. This technical guide provides an in-depth analysis of the interaction between Mersalyl acid and aquaporins, detailing the molecular basis of inhibition, summarizing quantitative data on the effects of related mercurial compounds, and providing comprehensive experimental protocols for studying these interactions. Furthermore, this guide presents visual representations of the physiological pathway affected by this compound and the workflows of key experimental assays.

Introduction to this compound and Aquaporins

This compound is a mercurial diuretic that has largely been superseded in clinical practice by newer, less toxic diuretic agents.[1] However, its historical use and mechanism of action provide a valuable model for understanding the inhibition of aquaporins. Aquaporins are a family of integral membrane proteins that form pores in the membranes of biological cells, facilitating the rapid transport of water and, in some cases, small solutes like glycerol.[2][3] There are 13 known mammalian aquaporins (AQP0-12), each with a distinct tissue distribution and physiological role.[4] The function of most aquaporins can be inhibited by mercury-containing compounds.[2]

Mechanism of Aquaporin Inhibition by this compound

The inhibitory effect of this compound on aquaporins is attributed to its mercury component. Mercurial compounds, including this compound, readily form covalent bonds with the sulfhydryl (-SH) groups of cysteine residues within proteins.[5][6] Many aquaporin isoforms possess a critical cysteine residue located near the narrowest region of their water-conducting pore.[7]

The binding of the mercury atom from this compound to this cysteine residue results in the physical obstruction, or steric hindrance, of the channel.[5][7] This blockage prevents the passage of water molecules through the pore, thereby inhibiting the normal function of the aquaporin. This inhibition is often reversible with the addition of thiol-containing reducing agents, such as 2-mercaptoethanol, which compete for binding to the mercury ion.[5][8]

Quantitative Data on Aquaporin Inhibition by Mercurials

Specific IC50 values for this compound across a range of aquaporin isoforms are not extensively documented in publicly available literature. However, data from studies using mercury chloride (HgCl₂), a related mercurial compound, provide a strong indication of the inhibitory potential of mercurials on various aquaporins. The following table summarizes the available IC50 values for mercurial compounds against different aquaporin isoforms.

| Aquaporin Isoform | Inhibitor | IC50 Value (µM) | Experimental System | Reference(s) |

| AqpZ (WT) | HgCl₂ | 345 | Proteoliposomes | [5] |

| AqpZ (T183C mutant) | HgCl₂ | 84 | Proteoliposomes | [5] |

| AqpZ (L170C mutant) | HgCl₂ | 18 | Proteoliposomes | [5] |

| AQP1 | HgCl₂ | >95% inhibition at 300 µM | Erythrocytes, Vesicles | [9] |

| AQP4 | Bumetanide Derivative (AqB013) | ~20 | Xenopus oocytes | [4][10] |

| AQP3 | Gold-based compound (Auphen) | 0.8 | Human Red Blood Cells | [11][12][13] |

Note: Data for this compound is not specified in the search results. The provided data for HgCl₂ and other inhibitors illustrates the general sensitivity of aquaporins to heavy metals and other compounds.

Experimental Protocols

The inhibition of aquaporin function by compounds like this compound can be assessed using several established experimental assays.

Xenopus laevis Oocyte Swelling Assay

This assay is a classical method for studying the function of heterologously expressed membrane proteins.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.[10]

-

cRNA Injection: Oocytes are microinjected with cRNA encoding the specific aquaporin isoform of interest. Control oocytes are injected with water. The oocytes are then incubated for 2-5 days to allow for protein expression and insertion into the plasma membrane.[10][14]

-

Inhibitor Incubation: Oocytes are pre-incubated in a buffer solution containing the desired concentration of this compound or a vehicle control.

-

Osmotic Challenge: The oocytes are transferred to a hypotonic solution, creating an osmotic gradient that drives water into the cells.[14]

-

Data Acquisition: The swelling of the oocytes is monitored over time using video microscopy. The change in oocyte volume is calculated from the change in the cross-sectional area.[14][15]

-

Data Analysis: The rate of swelling is proportional to the water permeability of the oocyte membrane. The inhibitory effect of this compound is determined by comparing the swelling rate of treated oocytes to that of untreated controls.

Stopped-Flow Light Scattering

This technique allows for the rapid measurement of water transport in cell suspensions or membrane vesicles.

Methodology:

-

Sample Preparation: A suspension of cells (e.g., erythrocytes, which endogenously express AQP1) or proteoliposomes (liposomes with reconstituted purified aquaporins) is prepared.[1][5]

-

Inhibitor Incubation: The cell or vesicle suspension is incubated with this compound or a vehicle control.

-

Rapid Mixing: In a stopped-flow apparatus, the cell/vesicle suspension is rapidly mixed with a hypertonic solution. This creates an osmotic gradient that drives water out of the cells/vesicles, causing them to shrink.[13]

-

Data Acquisition: The change in cell/vesicle volume is monitored by measuring the intensity of scattered light at a 90-degree angle. As the vesicles shrink, the light scattering intensity increases.[13]

-

Data Analysis: The rate of change in light scattering is fitted to an exponential function to determine the rate constant of water transport. This rate is then used to calculate the osmotic water permeability coefficient (Pf). The percentage of inhibition is calculated by comparing the Pf values of this compound-treated samples to control samples.

Calcein (B42510) Fluorescence Quenching Assay

This cell-based assay utilizes the fluorescent dye calcein to measure changes in cell volume.

Methodology:

-

Cell Culture and Dye Loading: Adherent cells expressing the aquaporin of interest are cultured on a multi-well plate. The cells are then loaded with calcein-AM, a membrane-permeable precursor that is converted to the membrane-impermeable fluorescent dye calcein by intracellular esterases.[2]

-

Inhibitor Incubation: The cells are incubated with various concentrations of this compound or a vehicle control.

-

Osmotic Challenge: A hypertonic solution is added to the wells, causing water to exit the cells and the cells to shrink.

-

Data Acquisition: As the cells shrink, the intracellular concentration of calcein increases, leading to self-quenching of its fluorescence. The decrease in fluorescence intensity is measured over time using a fluorescence plate reader.[2][11]

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of water efflux. The inhibitory effect of this compound is quantified by comparing the quenching rates in treated versus untreated cells.

Visualizations

Signaling Pathways and Physiological Processes

The primary physiological effect of this compound as a diuretic is mediated by the inhibition of aquaporins in the kidney. The following diagram illustrates this process.

Caption: Diuretic effect of this compound via aquaporin inhibition in the kidney.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Xenopus Oocyte Swelling Assay Workflow

Caption: Workflow for the Xenopus oocyte swelling assay.

Stopped-Flow Light Scattering Workflow

Caption: Workflow for stopped-flow light scattering.

Calcein Fluorescence Quenching Assay Workflow

Caption: Workflow for the calcein fluorescence quenching assay.

Conclusion

This compound serves as a classic example of an aquaporin inhibitor, with its diuretic properties directly linked to the blockade of water reabsorption in the renal tubules. While its clinical use is limited due to toxicity, the study of its interaction with aquaporins continues to provide valuable insights into the structure-function relationship of these vital water channels. The experimental protocols detailed in this guide offer robust methods for the continued investigation of aquaporin inhibitors, which hold therapeutic promise for a variety of conditions involving dysregulated water balance. Further research to determine the specific inhibitory profiles of compounds like this compound against the full spectrum of aquaporin isoforms will be crucial for the development of more targeted and less toxic aquaporin modulators.

References

- 1. COMPARISON OF THE HEMODYNAMIC EFFECTS OF MERCURIAL DIURETICS AND DIGITALIS IN CONGESTIVE HEART FAILURE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aquaporin mediated water flux as a target for diuretic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aquaporins: important but elusive drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenylate cyclase from rat-liver plasma membrane: inhibition by mersalyl and other mercurial derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Higher Expression Levels of Aquaporin Family of Proteins in the Kidneys of Arid-Desert Living Lepus yarkandensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Aquaporin Function: Potent Inhibition of Aquaglyceroporin-3 by a Gold-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting aquaporin function: potent inhibition of aquaglyceroporin-3 by a gold-based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LACK OF AQUAPORIN-4 WATER TRANSPORT INHIBITION BY ANTIEPILEPTICS AND ARYLSULFONAMIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mpinat.mpg.de [mpinat.mpg.de]

An In-depth Technical Guide on Organomercurial Compounds in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organomercurial compounds, characterized by a covalent bond between a mercury atom and a carbon atom, have a long and complex history in biomedical applications. Historically, they were utilized as antiseptics, diuretics, and preservatives. However, their significant toxicity, particularly neurotoxicity, has led to a substantial decline in their therapeutic use. Despite this, organomercurials remain relevant in biomedical research as tools to probe cellular processes, study enzyme inhibition, and understand the mechanisms of heavy metal toxicity. This guide provides a comprehensive technical overview of the core aspects of organomercurial compounds, including their mechanisms of action, quantitative toxicological data, and detailed experimental protocols for their study.

Data Presentation

Quantitative Toxicity Data

The toxicity of organomercurial compounds varies significantly depending on the specific compound, the route of administration, and the species being tested. The following tables summarize key quantitative toxicity data for several common organomercurials.

Table 1: Acute Toxicity of Selected Organomercurial Compounds

| Compound | Species | Route of Exposure | LD50 (mg/kg) |

| Methylmercury chloride | Rat | Oral | 29.9 |

| Ethylmercury chloride | Rat | Oral | 40 |

| Thimerosal | Rat | Oral | 75 |

| Merbromin | Mouse | Intravenous | 10 |

| Phenylmercuric acetate | Rat | Oral | 22 |

Data compiled from various sources. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Enzyme Inhibition Data

A primary mechanism of organomercurial toxicity is the inhibition of enzymes, particularly those containing reactive thiol or selenol groups. Thioredoxin reductase and glutathione (B108866) S-transferase are key targets.

Table 2: Inhibition of Key Enzymes by Organomercurial Compounds

| Compound | Enzyme | Species/System | IC50 |

| Mercuric Chloride (HgCl₂) | Thioredoxin Reductase (TrxR) | Recombinant rat | 7.2 nM |

| Methylmercury (MeHg) | Thioredoxin Reductase (TrxR) | Recombinant rat | 19.7 nM |

| Merbromin | Glutathione S-Transferase P1-1 (GST P1-1) | Purified human | Low micromolar range[1] |

| Thimerosal | Glutathione S-Transferase (GST) | Not readily available | Not readily available |

| Ethylmercury | Glutathione S-Transferase (GST) | Not readily available | Not readily available |

Signaling Pathways and Mechanisms of Toxicity

Organomercurial compounds exert their toxic effects through the disruption of multiple cellular signaling pathways. Their high affinity for sulfhydryl (-SH) groups in proteins is a central feature of their mechanism of action.

Disruption of Glutamate (B1630785) Homeostasis and Excitotoxicity

Methylmercury, in particular, is known to disrupt glutamate homeostasis, leading to excitotoxicity and neuronal cell death. This occurs through several mechanisms: inhibition of glutamate uptake by astrocytes, increased glutamate release from presynaptic terminals, and subsequent overactivation of glutamate receptors, leading to an influx of Ca2+ and downstream apoptotic signaling.

Induction of Oxidative Stress via the Nrf2 Pathway

Organomercurials are potent inducers of oxidative stress. Methylmercury can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to electrophiles like methylmercury, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Experimental Protocols

Workflow for In Vitro Cytotoxicity Assessment

A common initial step in evaluating the biological effects of organomercurial compounds is to determine their cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Detailed Protocol: Thioredoxin Reductase (TrxR) Activity Assay

This protocol describes a method to measure the activity of TrxR in cell lysates, which is a key target of organomercurial compounds.

1. Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Bradford reagent for protein quantification

-

Assay buffer (100 mM potassium phosphate, pH 7.0, 10 mM EDTA, 0.2 mM NADPH)

-

Insulin (B600854) solution (10 mg/mL in assay buffer)

-

DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] solution (20 mM in ethanol)

-

Organomercurial compound of interest

-

96-well microplate

-

Spectrophotometer (plate reader)

2. Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration using the Bradford assay.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

x µL of cell lysate (containing a consistent amount of protein, e.g., 20 µg)

-

y µL of organomercurial compound at various concentrations (or vehicle control)

-

Assay buffer to a final volume of 180 µL.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of insulin solution to each well.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of DTNB solution.

-

-

Measurement:

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

The activity of TrxR is proportional to the reduction of DTNB, which is measured by the increase in absorbance.

-

Calculate the percent inhibition for each concentration of the organomercurial compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Detailed Protocol: Glutathione S-Transferase (GST) Activity Assay

This protocol outlines a common method for measuring GST activity using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

1. Materials:

-

Cell lysis buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)

-

Bradford reagent for protein quantification

-

Assay buffer (100 mM potassium phosphate, pH 6.5)

-

Reduced glutathione (GSH) solution (100 mM in water)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

-

Organomercurial compound of interest

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of reading at 340 nm

2. Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the TrxR activity assay protocol.

-

-

Assay Reaction:

-

Prepare a reaction cocktail containing:

-

980 µL Assay buffer

-

10 µL of 100 mM GSH solution

-

10 µL of 100 mM CDNB solution

-

-

In a 96-well plate, add the following to each well:

-

x µL of cell lysate (containing a consistent amount of protein, e.g., 10-20 µg)

-

y µL of organomercurial compound at various concentrations (or vehicle control)

-

Assay buffer to a final volume of 180 µL.

-

-

Equilibrate the plate to 25°C.

-

Initiate the reaction by adding 20 µL of the reaction cocktail to each well.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (change in absorbance per minute) from the linear portion of the curve.

-

Calculate the specific activity of GST.

-

Calculate the percent inhibition for each concentration of the organomercurial compound.

-

Determine the IC50 value.

-

Conclusion

Organomercurial compounds, while largely phased out from clinical use due to their toxicity, remain valuable tools in biomedical research. Their potent and often specific interactions with cellular components, particularly enzymes with reactive thiol and selenol groups, provide insights into fundamental biological processes and mechanisms of toxicity. The quantitative data and detailed experimental protocols provided in this guide are intended to support researchers in the safe and effective use of these compounds to advance our understanding of cellular function and toxicology. It is imperative that all work with organomercurial compounds be conducted with strict adherence to safety protocols due to their inherent hazards.

References

Mersalyl Acid: A Technical Review of its Antiviral Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth review of the historical investigations into the antiviral properties of Mersalyl acid, an organomercurial compound previously used as a diuretic. While research on this compound is dated, the existing data provides a foundation for understanding the potential antiviral activity of organomercurials and their mechanism of action. This document summarizes the known antiviral spectrum of this compound, details the experimental protocols utilized in its assessment, and presents a hypothetical mechanism of action based on its known biochemical properties as a sulfhydryl inhibitor. Due to the age of the primary research, specific quantitative metrics such as EC50, IC50, and CC50 values are not available in the public domain. The information presented herein is based on a comprehensive review of available scientific literature.

Introduction

This compound is an organomercuric compound that was historically used for its potent diuretic effects.[1][2] Like other compounds in its class, its therapeutic use has been discontinued (B1498344) due to toxicity concerns, primarily related to mercury content.[1][2][3] However, early scientific investigations revealed that this compound possesses antiviral properties against a select group of viruses.[4][5][6] This guide revisits these findings to provide a technical overview for researchers interested in the antiviral mechanisms of organometallics and sulfhydryl-reactive compounds. The primary mechanism of action for organomercurials is believed to be the high-affinity binding to sulfhydryl groups on proteins, which can lead to the inhibition of critical viral or host cell enzymes necessary for viral replication.[2][7][8]

Antiviral Activity of this compound

The primary investigation into the antiviral properties of this compound was conducted in 1975, evaluating its efficacy in both in vivo (mice) and in vitro (tissue culture) models against a range of human and animal viruses.[4][5][6] The findings of these studies are summarized below.

Data Presentation: Summary of Antiviral Activity

Due to the historical nature of the primary research, specific quantitative data such as 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) are not available. The table below presents the qualitative antiviral activity of this compound as reported in the literature.

| Virus Family | Virus | In Vivo Activity (Mice) | In Vitro Activity (Tissue Culture) | Reference |

| Picornaviridae | Coxsackievirus A21 | Active | Inactive | [4][5][6] |

| Picornaviridae | Coxsackievirus B1 | Active | Inactive | [4][5][6] |

| Herpesviridae | Herpes Simplex Virus | Active (topical) | Inactive (systemic) | [4][5][6] |

| Picornaviridae | Columbia SK Virus | Inactive | Not Reported | [4][5][6] |

| Orthomyxoviridae | Influenza Virus | Inactive | Inactive | [4][5][6] |

| Togaviridae | Semliki Forest Virus | Inactive | Inactive | [4][5][6] |

| Paramyxoviridae | Sendai Virus | Inactive | Inactive | [4][5][6] |

| Picornaviridae | Rhinovirus | Not Reported | Inactive | [4][5][6] |

| Poxviridae | Vaccinia Virus | Not Reported | Inactive | [4][5][6] |

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's antiviral properties, reconstructed from the available literature.

In Vivo Antiviral Assay in Mice (Coxsackievirus A21 and B1)

This protocol describes the general procedure for evaluating the efficacy of this compound against Coxsackievirus infections in a murine model.

Objective: To determine the in vivo antiviral activity of this compound against Coxsackievirus A21 and B1 in mice.

Materials:

-

Mice (specific strain and age as per standardized models for Coxsackievirus infection)

-

Coxsackievirus A21 and B1 viral stocks of known titer

-

This compound solution for injection

-

Sterile saline or appropriate vehicle control

-

Syringes and needles for infection and treatment administration

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period before the experiment.

-

Infection: A lethal or sublethal dose of Coxsackievirus A21 or B1 is administered to the mice, typically via intraperitoneal injection.

-

Treatment: this compound is administered intraperitoneally immediately after infection.[4][5][6] Control groups receive a vehicle control. Delayed treatment groups may be included where administration is postponed for 1 or 2 hours post-infection.[4][5][6]

-

Observation: Mice are observed daily for a defined period (e.g., 14-21 days) for signs of morbidity (e.g., paralysis, weight loss) and mortality.

-

Data Analysis: The primary endpoints are the cumulative mortality and the mean survival time. Statistical analysis (e.g., log-rank test) is used to compare the treated and control groups.

Topical Antiviral Assay in Mice (Herpes Simplex Virus)

This protocol outlines the methodology for assessing the topical efficacy of this compound against Herpes Simplex Virus-induced dermatitis in a murine model.

Objective: To evaluate the topical antiviral activity of this compound against Herpes Simplex Virus (HSV) skin infections in mice.

Materials:

-

Mice (specific strain susceptible to HSV skin infection)

-

Herpes Simplex Virus stock of known titer

-

Vehicle control solution

-

Materials for skin abrasion and viral inoculation

Procedure:

-

Skin Preparation: An area of skin on the back of the mice is shaved and lightly abraded to allow for viral entry.

-

Viral Inoculation: A defined titer of HSV is applied to the abraded skin area.

-

Topical Treatment: The 5% aqueous solution of this compound is applied topically to the infected skin area at specified time points post-infection. A control group is treated with the vehicle solution.

-

Lesion Scoring: The development and severity of herpetic lesions are scored daily for a defined observation period.

-

Data Analysis: The lesion scores between the this compound-treated and control groups are compared using appropriate statistical methods to determine if there is a significant reduction in lesion severity.

In Vitro Antiviral Assay (Plaque Reduction Assay)

While this compound was reported to be inactive in the tissue culture systems tested, the following is a generalized protocol for how such an evaluation would be conducted using a plaque reduction assay.

Objective: To determine the in vitro antiviral activity of this compound by quantifying the reduction in viral plaques.

Materials:

-

Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

This compound solutions at various concentrations

-

Cell culture medium and supplements

-

Overlay medium (e.g., containing methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Host cells are seeded in multi-well plates and grown to confluency.

-

Virus Adsorption: The cell monolayers are infected with a known amount of virus for a 1-hour adsorption period.

-

Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. Overlay medium containing various concentrations of this compound is added to the wells. Control wells receive overlay medium without the compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).

-

Plaque Visualization: The overlay medium is removed, and the cell monolayers are fixed and stained with crystal violet to visualize the viral plaques.

-

Plaque Counting: The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control. This data would be used to calculate an EC50 value if the compound were active.

Mechanism of Action

The precise molecular mechanism of this compound's antiviral activity has not been fully elucidated. However, based on its chemical nature as an organomercurial and a known sulfhydryl inhibitor, a plausible mechanism can be proposed.

Sulfhydryl Group Inhibition

This compound, like other organomercurials, readily forms covalent bonds with the sulfhydryl (-SH) groups of cysteine residues in proteins.[2][7] This interaction can lead to conformational changes and inactivation of the protein. Many viral and host cell enzymes that are critical for viral replication, such as polymerases and proteases, contain essential cysteine residues in their active sites. By binding to these sulfhydryl groups, this compound could directly inhibit the function of these enzymes, thereby blocking viral replication.

Hypothetical Signaling Pathway of Viral Inhibition

The following diagram illustrates a hypothetical pathway for the antiviral action of this compound, focusing on the inhibition of viral RNA synthesis, a mechanism observed with other organomercurial compounds.[1]

Caption: Hypothetical mechanism of this compound's antiviral action.

Experimental Workflow for Mechanism of Action Studies

To further elucidate the mechanism of action of this compound, a series of experiments could be conducted as outlined in the workflow below.

Caption: Experimental workflow for elucidating the antiviral mechanism.

Toxicity and Safety Considerations

This compound is an organomercurial compound and is considered highly toxic.[2][3] Its use as a diuretic was discontinued due to a poor safety profile, including the risk of renal toxicity.[2][8] The high-affinity binding of mercury to sulfhydryl groups is not specific to viral proteins and can disrupt the function of essential host cell enzymes, leading to cytotoxicity.[2] Any future research into the antiviral potential of this compound or related compounds must prioritize a thorough evaluation of their toxicological profile.

Conclusion

The historical data on this compound demonstrates that organomercurial compounds can exhibit antiviral activity, particularly against certain RNA viruses in vivo. The likely mechanism of action is the inhibition of essential viral enzymes through interaction with sulfhydryl groups. However, the significant toxicity associated with mercury-containing compounds presents a major barrier to their therapeutic development. Despite this, the study of this compound provides valuable insights into a potential antiviral strategy and highlights the importance of sulfhydryl-containing proteins as targets for antiviral drug design. Future efforts in this area could focus on developing non-toxic compounds that can selectively target viral sulfhydryl-containing proteins.

References

- 1. Mode of action of 2-furylmercury chloride, an anti-rhinovirus compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of A Neonatal Mouse Model for Coxsackievirus B1 Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 5. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 8. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicity and Safety Handling of Mersalyl Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mersalyl (B1676301) acid, an organomercurial compound, was historically used as a diuretic. However, due to its toxicity profile, it has been largely replaced by safer alternatives.[1][2] This guide provides a comprehensive overview of the toxicity and safety handling of Mersalyl acid, intended for professionals in research and drug development. It covers quantitative toxicity data, mechanisms of action, and detailed protocols for handling, spillage, and disposal, supplemented with diagrams of key signaling pathways and experimental workflows.

Toxicological Profile

This compound exhibits significant toxicity, primarily targeting the gastrointestinal tract, nervous system, and kidneys.[3][4] Its toxic effects are largely attributed to the presence of mercury, which has a high affinity for sulfhydryl groups in proteins, leading to enzyme inhibition and cellular damage.[5]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. It is important to note that much of this data is historical, and modern, detailed studies are limited.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 (Oral) | 5.01 mg/kg | Data not specified | Oral | [6] |

| LC50 (Inhalation) | 0.0501 mg/l (4 h) | Data not specified | Inhalation (dust/mist) | [6] |

| LD50 (Intravenous) | 72.6 mg/kg | Mice | Intravenous | [7][8] |

| LD50 (Intravenous) | 17.7 mg/kg | Rats | Intravenous | [7][8] |

| LD50 (Intramuscular) | Poison | Data not specified | Intramuscular | [7] |

| LD50 (Intraperitoneal) | Poison | Data not specified | Intraperitoneal | [7] |

| Reported Fatal Dose (Human) | 100 mg (average for organic mercurials) | Human | Not specified | [5] |

Organ-Specific Toxicity

-

Nephrotoxicity : As a mercurial diuretic, this compound's primary site of action and toxicity is the kidney.[4] It can cause damage to the renal tubules.[5]

-

Neurotoxicity : Chronic exposure to mercury compounds can lead to neurological effects, including tremors and impaired motor control.[9]

-

Gastrointestinal Toxicity : Ingestion can cause severe gastrointestinal distress, including pain, vomiting, and purging.[9] Based on human evidence, it can lead to stomach irregularities.[6]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity : There is no data available on the germ cell mutagenicity of this compound.[6]

-

Carcinogenicity : this compound is not classified as a probable, possible, or confirmed human carcinogen by IARC, nor is it listed as a known or anticipated carcinogen by NTP or OSHA.[6] However, one source suggests it is a "possible carcinogen".[10]

-

Reproductive Toxicity : this compound is known to the State of California to cause birth defects or other reproductive harm.[6] Animal studies have indicated the potential for fetal toxicity.[5]

Mechanisms of Toxicity and Action

The primary mechanism of action for this compound involves its interaction with sulfhydryl (-SH) groups on various proteins, leading to a cascade of cellular effects.

Inhibition of Sulfhydryl-Containing Proteins

The mercury component of this compound has a high affinity for sulfhydryl groups, forming mercaptide bonds. This interaction can alter protein structure and function, leading to widespread enzyme inhibition.[5]

Diuretic Effect and Renal Toxicity